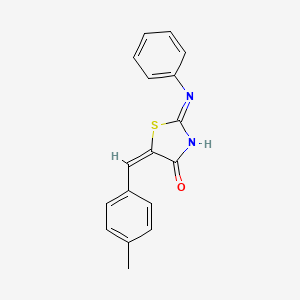
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide
Overview
Description
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide, also known as HMB or S-8530, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a thiosemicarbazone derivative that has been found to possess promising biological activities, including antiviral, antitumor, and anti-inflammatory properties. In
Scientific Research Applications
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 (HSV-1), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV). N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has also been shown to possess antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has demonstrated anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
Mechanism of Action
The mechanism of action of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has been found to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. In animal models, N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has been found to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide in lab experiments is its low toxicity, making it a relatively safe compound to work with. N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide is also easily synthesized and can be obtained in high yields. However, one limitation of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has been found to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide. One area of interest is the development of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide-based antiviral therapies. Another potential application is the use of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide in combination with other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide and to identify potential targets for therapeutic intervention. Finally, the development of more water-soluble derivatives of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide may improve its efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide involves the reaction of 2-hydroxybenzaldehyde with N-methylbenzenecarbothioamide in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrazine hydrate to yield N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide. The purity of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide can be increased by recrystallization from ethanol.
properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-N-methylbenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17(15(19)12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)18/h2-11,18H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOWARPDNBSMLG-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=S)C1=CC=CC=C1)/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)

![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)
![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)

![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B6088672.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)